Valylserine

Catalog No.
S1508501
CAS No.
13588-94-8
M.F
C8H16N2O4
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valylserine

CAS Number

13588-94-8

Product Name

Valylserine

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1

InChI Key

STTYIMSDIYISRG-WDSKDSINSA-N

SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N

Valylserine, with the chemical formula C₈H₁₆N₂O₄, is classified as a dipeptide formed from the amino acids valine and serine. It is recognized for its structural role in proteins and peptides and can be identified by its unique molecular structure that allows it to participate in various biochemical processes .

The specific mechanism of action of valylserine is not fully understood. However, some studies suggest it might play a role in cell signaling, particularly a process called quorum sensing in bacteria []. Quorum sensing allows bacteria to communicate and regulate gene expression based on their population density. Valylserine, along with other dipeptides, may act as signaling molecules in this process, though more research is needed [].

Typical of amino acids and peptides. These reactions include:

  • Hydrolysis: The peptide bond in valylserine can be hydrolyzed to yield valine and serine.
  • Transamination: Valylserine may participate in transamination reactions, where an amino group is transferred from one molecule to another.
  • Peptide Bond Formation: Valylserine can react with other amino acids to form larger peptides through peptide bond formation.

These reactions are essential for understanding the compound's behavior in biological systems and its potential transformations in synthetic chemistry .

Several methods exist for synthesizing valylserine:

  • Solid-Phase Peptide Synthesis: A common method where amino acids are sequentially added to a growing peptide chain attached to a solid support.
  • Solution-Phase Synthesis: Involves the coupling of valine and serine under controlled conditions using coupling reagents.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of valylserine from its constituent amino acids.

These synthesis methods are crucial for producing valylserine for research and industrial applications .

Valylserine has several notable applications:

  • Pharmaceuticals: It is being explored for its potential therapeutic effects, particularly in neuropharmacology.
  • Nutraceuticals: Valylserine may be used as a dietary supplement due to its role in protein metabolism.
  • Research Tools: In biochemical research, it serves as a model compound for studying peptide interactions and properties.

These applications highlight the versatility of valylserine in both scientific research and practical uses .

Studies on the interactions of valylserine with other biomolecules have revealed insights into its functionality:

  • Binding Affinities: Research indicates that valylserine can bind to specific receptors or enzymes, influencing their activity.
  • Synergistic Effects: When combined with other amino acids or peptides, valylserine may exhibit enhanced biological effects, such as improved absorption or bioactivity.

Understanding these interactions is vital for developing new therapeutic strategies involving valylserine .

Valylserine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:

CompoundCompositionUnique Features
ValylthreonineValine + ThreonineContains a hydroxyl group; involved in different metabolic pathways.
IsoserineIsomer of SerineStructural variation affects biological activity; less common than serine.
GlycylvalineGlycine + ValineSimpler structure; often used in studies on peptide bonding.

Valylserine's unique combination of valine and serine contributes to its distinct properties and potential applications compared to these similar compounds .

Position in Protein Catabolism Pathways

Valylserine occupies a pivotal position within the hierarchical protein catabolism cascade, functioning as an intermediate product of incomplete protein digestion [4] [9]. The protein degradation process begins with pepsin converting intact proteins into polypeptides, followed by pancreatic proteases including trypsin and chymotrypsin that further degrade these polypeptides [9]. Within the small intestine, specialized peptidases cleave these smaller peptides into dipeptides such as valylserine [9] [10].

Table 1: Valylserine Position in Protein Catabolism Pathways

StepProcessEnzymes InvolvedLocation
Initial Protein HydrolysisProtein → Polypeptides → DipeptidesPepsin, Trypsin, ChymotrypsinStomach, Small intestine
Dipeptide FormationValylserine formation from incomplete catabolismEndopeptidases, CarboxypeptidasesSmall intestine
Dipeptide CleavagePeptidase-mediated hydrolysis to valine + serineDipeptidyl peptidases, AminopeptidasesIntestinal epithelium
Amino Acid MetabolismIndividual amino acid utilizationTransaminases, DehydrogenasesLiver, Muscle, Various tissues

The dipeptide transport system facilitates valylserine absorption through specialized transporters [20]. Peptide transporter 1 located in the brush border membrane of intestinal epithelium transfers nutritional peptides from the small intestinal lumen into enterocytes, while peptide transporter 2 expressed in renal tubules mediates reabsorption from primitive urine [20]. This transport mechanism enables efficient utilization of valylserine as a nutritional source [10] [11].

Valylserine metabolism involves enzymatic hydrolysis by peptidases and proteases, facilitating breakdown into constituent amino acids [11] . The resulting valine undergoes degradation primarily in muscle tissue through transamination to alpha-ketoisovalerate, followed by oxidation to isobutyryl coenzyme A and subsequent conversion to succinyl coenzyme A for citric acid cycle entry [12]. Serine participates in multiple metabolic pathways including protein synthesis, neurotransmission, and folate and methionine cycles [28].

Evolutionary Conservation Patterns

Dipeptides, including valylserine, demonstrate remarkable evolutionary conservation across diverse biological systems, reflecting their fundamental importance in cellular metabolism [13] [15]. Research indicates that dipeptide compositions exhibit non-random patterns along evolutionary timelines, suggesting selective pressure for maintaining specific dipeptide sequences [16]. The distribution of dipeptide compositions in proteins shows remarkable conservation, with certain dipeptide patterns being preferentially retained across species [16].

Table 2: Evolutionary Conservation Patterns of Valylserine

Organism TypeDipeptide PresencePrimary FunctionConservation Level
Bacteria (Escherichia coli, Pseudomonas)HighQuorum sensing, MetabolismHigh - Essential for signaling
Fungi (Yeast)ModerateMetabolic regulationModerate - Metabolic role
Plants (Arabidopsis)HighMetabolic switches, Diel cyclesHigh - Regulatory function
Animals (Mammals)HighProtein catabolism, DigestionVery High - Digestive process
Marine organismsModerateMetabolic adaptationModerate - Adaptive role

Plant systems demonstrate particularly interesting patterns of dipeptide utilization, with proteogenic dipeptides acting as metabolic switches at the interface of proteostasis and central metabolism [13]. In Arabidopsis thaliana, dipeptides accumulate in response to environmental changes and regulate critical enzymatic activities through direct binding, enabling carbon flux distribution [13]. Studies reveal that dipeptides exhibit diel fluctuations, reaching maximum accumulation at the end of the day and gradually declining during night periods [13].

Bacterial systems utilize valylserine and related dipeptides in sophisticated communication networks [1]. The compound serves as a precursor for cyclic diketopiperazine formation through head-to-tail ring closure, with these metabolites playing important roles in quorum sensing mechanisms [1]. This evolutionary conservation across prokaryotic and eukaryotic systems underscores the fundamental importance of dipeptide-mediated cellular communication [17] [19].

Comparative Functional Analysis with Related Dipeptides

Valylserine shares structural and functional characteristics with numerous related dipeptides while maintaining distinct properties that influence its biological activity [20] [21]. The dipeptide landscape encompasses approximately 400 different combinations possible from the twenty proteinogenic amino acids, each exhibiting unique physicochemical properties and biological functions [20].

Table 3: Comparative Analysis of Valylserine with Related Dipeptides

DipeptideMolecular FormulaMolecular Weight (Da)Hydrophobic CharacterBiological Function
Valylserine (Val-Ser)C8H16N2O4204.22Mixed (hydrophobic Val + polar Ser)Protein catabolism intermediate, Quorum sensing precursor
Serylvaline (Ser-Val)C8H16N2O4204.22Mixed (polar Ser + hydrophobic Val)Protein catabolism intermediate, Similar to Val-Ser
Valylproline (Val-Pro)C10H18N2O3214.26HydrophobicFound in intestinal metabolism
Prolylarginine (Pro-Arg)C11H21N5O3271.31Polar/BasicHigh in duodenum, Immune function
Isoleucylphenylalanine (Ile-Phe)C15H22N2O3278.35Hydrophobic/AromaticIntestinal metabolism, Aromatic pathway

The arrangement of amino acids within dipeptides significantly influences their biological activity and metabolic fate [21]. Valylserine exhibits mixed hydrophobic-polar characteristics due to the combination of hydrophobic valine and polar serine residues [23]. This amphipathic nature affects protein-protein interactions, particularly those involving hydrophobic interactions and electrostatic forces [21].

Comparative studies reveal that dipeptide sequence order substantially impacts biological function [18] [26]. Serylvaline, the reversed sequence of valylserine, shares identical molecular formula and weight but exhibits different biological properties due to altered amino acid positioning [18] [26]. The amino-terminal positioning of valine in valylserine versus serine in serylvaline creates distinct binding affinities and enzymatic recognition patterns [26].

Research demonstrates that dipeptides containing specific amino acid combinations create favorable or unfavorable electrostatic environments for protein-protein interactions [21]. Valylserine, with its neutral serine hydroxyl group and hydrophobic valine branched chain, provides unique binding characteristics that distinguish it from purely hydrophobic or polar dipeptides [21] [23].

Biological Implications of Valine-Serine Peptide Bond

The peptide bond connecting valine and serine in valylserine exhibits distinctive structural and functional characteristics that directly influence its biological activity [8] [22]. This amide bond demonstrates partial double bond character due to resonance between the carbonyl group and the carbon-nitrogen bond, resulting in a rigid planar structure [22] [25].

Table 4: Valine-Serine Peptide Bond Characteristics

CharacteristicValine-Serine BondSpecial Properties
Bond TypeAmide (C-N)Partial double bond character
Bond Length (Å)1.32-1.33Shorter than typical C-N single bond
PlanarityPlanar due to resonanceC=O and N-H groups coplanar
RotationRestricted (trans preferred)~180° preferred configuration
StabilityKinetically stableStable under physiological conditions
Formation EnergyHigh activation energy requiredRequires enzymatic cleavage
Hydrolysis SusceptibilitySusceptible to peptidasesCleaved by dipeptidyl peptidases

The peptide bond planarity prevents rotation around the carbon-nitrogen bond, maintaining the molecule in a fixed configuration that influences its interaction with biological targets [8] [25]. Crystal structure analysis of valylserine demonstrates that the four atoms comprising the peptide bond exist in a single plane, with the trans configuration being thermodynamically preferred due to reduced steric hindrance [8] [22].

The kinetic stability of the valine-serine peptide bond requires high activation energies for cleavage, making enzymatic hydrolysis necessary for biological breakdown [22] [30]. Serine proteases and dipeptidyl peptidases specifically recognize and cleave the valylserine peptide bond through nucleophilic attack mechanisms [30]. The serine residue's hydroxyl group provides additional hydrogen bonding opportunities that influence enzyme-substrate interactions and binding specificity [30].

Valylserine's conversion to cyclic diketopiperazine represents a significant biological transformation with implications for cellular signaling [1] [31]. This cyclization occurs through head-to-tail ring closure, forming a six-membered ring structure that exhibits enhanced stability and altered biological activity [31] [42]. The resulting cyclic dipeptide participates in quorum sensing mechanisms, demonstrating the broader biological significance of the initial linear valylserine structure [1] [31].

Physical Description

Solid

XLogP3

-4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

204.11100700 g/mol

Monoisotopic Mass

204.11100700 g/mol

Heavy Atom Count

14

LogP

-3.54

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Val-Ser

Dates

Modify: 2023-08-15

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